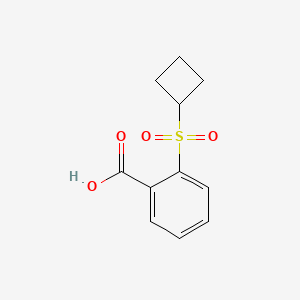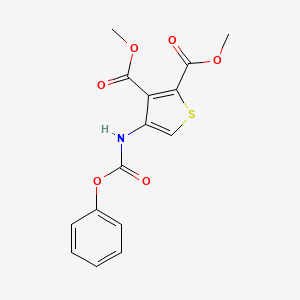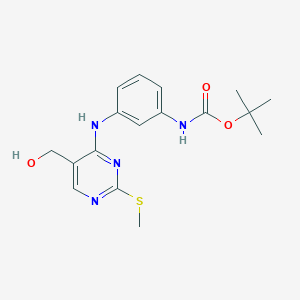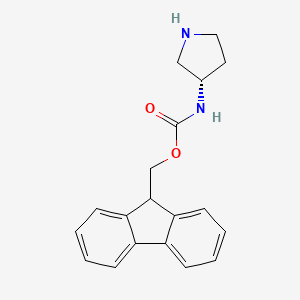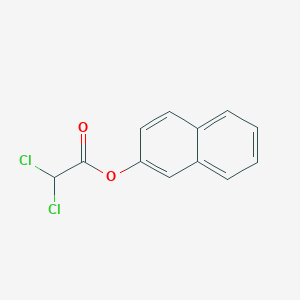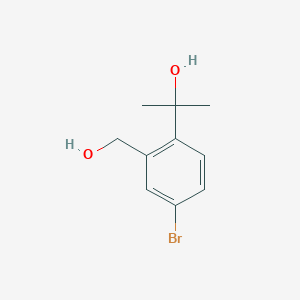
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol is an organic compound with a bromine atom, a hydroxymethyl group, and a propan-2-ol moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-2-methylphenol with formaldehyde under basic conditions to form the hydroxymethyl derivative . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Carboxy-2-(hydroxymethyl)phenyl)propan-2-ol.
Reduction: 2-(4-Hydroxy-2-(hydroxymethyl)phenyl)propan-2-ol.
Substitution: 2-(4-Substituted-2-(hydroxymethyl)phenyl)propan-2-ol, where the substituent depends on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but lacks the propan-2-ol moiety.
2-(4-Bromopyridin-2-yl)propan-2-ol: Contains a pyridine ring instead of a benzene ring.
2-(2-Bromophenyl)propan-2-ol: The bromine atom is positioned differently on the benzene ring.
Uniqueness
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring, along with a propan-2-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-[4-bromo-2-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,13)9-4-3-8(11)5-7(9)6-12/h3-5,12-13H,6H2,1-2H3 |
InChI Key |
IRBLVWPWZRZNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)
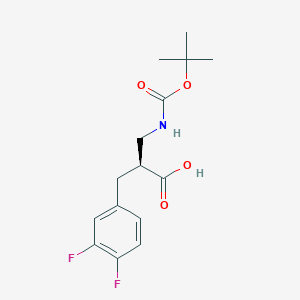



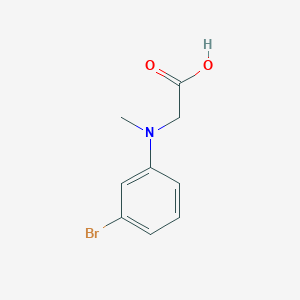
![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
